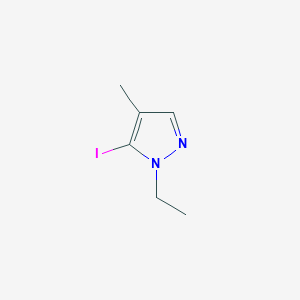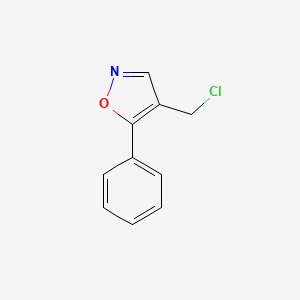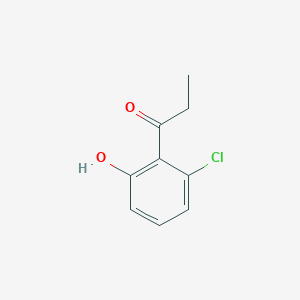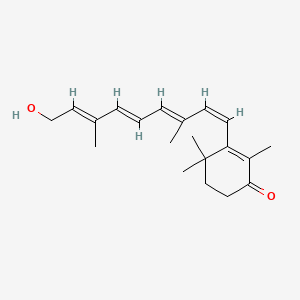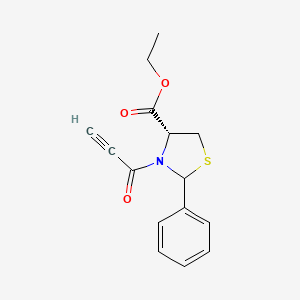
ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes a phenyl group, a prop-2-ynoyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The starting materials often include a thiazolidine derivative, a phenylacetylene, and an ethyl ester. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using flow reactors or batch reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of suitable catalysts, the management of reaction by-products, and the purification of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate can be compared with other thiazolidine derivatives, such as:
Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Ethyl acetate: A simpler ester with different applications and reactivity.
Methyl butyrate: Another ester with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C15H15NO3S |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C15H15NO3S/c1-3-13(17)16-12(15(18)19-4-2)10-20-14(16)11-8-6-5-7-9-11/h1,5-9,12,14H,4,10H2,2H3/t12-,14?/m0/s1 |
Clave InChI |
VYDZOJXGXGQPPY-NBFOIZRFSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CSC(N1C(=O)C#C)C2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C1CSC(N1C(=O)C#C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



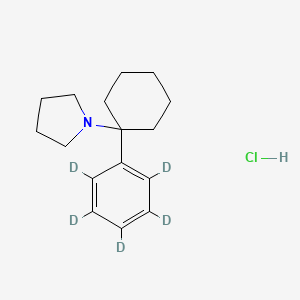

![rac-1-[(1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropyl]methanamine hydrochloride](/img/structure/B13446562.png)
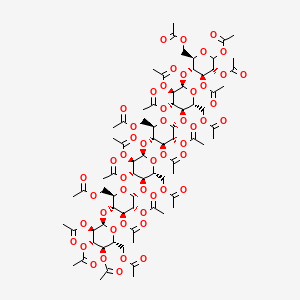
![(1S,2S,5S)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B13446580.png)
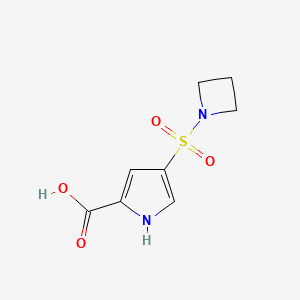

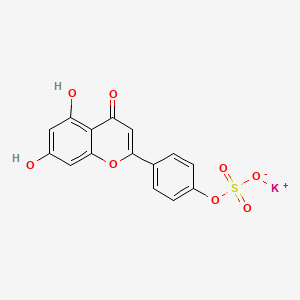
![3-(4-bromo-2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13446626.png)
